molecular formula C16H16N2O B3058491 1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)- CAS No. 89731-85-1

1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)-

Cat. No.: B3058491
CAS No.: 89731-85-1
M. Wt: 252.31 g/mol
InChI Key: GOARQAIUWMZDRT-UHFFFAOYSA-N
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Description

1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)- is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a dihydroindole core with a carboxamide group and a 4-methylphenyl substituent, making it a unique structure with potential pharmacological properties.

Biochemical Analysis

Biochemical Properties

Indole derivatives, including 1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)-, have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

The cellular effects of 1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)- are diverse. For instance, certain indole derivatives have shown inhibitory activity against influenza A . This suggests that 1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)- may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)- involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, certain indole derivatives have shown inhibitory activity against influenza A, indicating a potential mechanism of action .

Metabolic Pathways

1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)- may be involved in various metabolic pathways. Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . This suggests that 1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)- may interact with enzymes or cofactors in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)- typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate amine and a coupling reagent such as carbodiimide.

    Addition of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced through a substitution reaction, where the indole derivative is reacted with a 4-methylphenyl halide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the indole core, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using Lewis acids as catalysts.

Major Products:

    Oxidation Products: Oxo derivatives of the indole core.

    Reduction Products: Amines derived from the carboxamide group.

    Substitution Products: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor in organic synthesis.

Comparison with Similar Compounds

    1H-Indole-1-carboxamide: Lacks the dihydro and 4-methylphenyl substituents.

    2,3-Dihydro-1H-indole: Lacks the carboxamide and 4-methylphenyl substituents.

    N-(4-Methylphenyl)-1H-indole-1-carboxamide: Lacks the dihydro substituent.

Uniqueness: 1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)- is unique due to the combination of the dihydroindole core, carboxamide group, and 4-methylphenyl substituent. This unique structure may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

IUPAC Name

N-(4-methylphenyl)-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-12-6-8-14(9-7-12)17-16(19)18-11-10-13-4-2-3-5-15(13)18/h2-9H,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOARQAIUWMZDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361164
Record name 1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89731-85-1
Record name 1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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